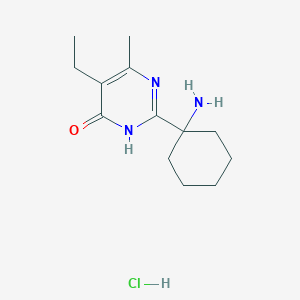

2-(1-Aminocyclohexyl)-5-ethyl-6-methyl-1,4-dihydropyrimidin-4-one hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(1-Aminocyclohexyl)-5-ethyl-6-methyl-1,4-dihydropyrimidin-4-one hydrochloride is a chemical compound with a complex structure that includes a cyclohexyl group, an ethyl group, and a methyl group attached to a dihydropyrimidinone core

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Aminocyclohexyl)-5-ethyl-6-methyl-1,4-dihydropyrimidin-4-one hydrochloride typically involves multiple steps. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction might start with the preparation of a cyclohexylamine derivative, followed by its reaction with ethyl and methyl-substituted pyrimidinone precursors under acidic or basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as crystallization or chromatography to ensure the final product meets the required specifications.

化学反応の分析

Types of Reactions

2-(1-Aminocyclohexyl)-5-ethyl-6-methyl-1,4-dihydropyrimidin-4-one hydrochloride can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce fully saturated compounds. Substitution reactions could introduce a wide range of functional groups, depending on the nucleophile or electrophile used.

科学的研究の応用

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of 1,4-dihydropyrimidines. Compounds derived from this scaffold have shown significant activity against various bacterial strains including Escherichia coli, Staphylococcus aureus, and fungi such as Aspergillus niger and Penicillium glabrum. The activity is often compared favorably to conventional antibiotics like amoxicillin and fluconazole, indicating a potential for developing new antimicrobial agents based on this structure .

Analgesic Properties

Research has indicated that derivatives of 1,4-dihydropyrimidines exhibit analgesic effects. For instance, a hybrid derivative demonstrated significant inhibition of cyclooxygenase (COX) proteins, which are critical in the inflammatory response. This suggests that compounds like 2-(1-Aminocyclohexyl)-5-ethyl-6-methyl-1,4-dihydropyrimidin-4-one hydrochloride could be explored further for their potential in pain management therapies .

Synthesis and Mechanisms

The synthesis of this compound can involve various methods including multi-component reactions and electrocarboxylation techniques. These synthetic routes not only enhance yield but also allow for structural modifications that can improve biological activity . The mechanisms by which these compounds exert their effects often involve interactions at the molecular level, such as hydrogen bonding and ligand-protein interactions that enhance their efficacy .

Case Studies

| Study | Findings | Implications |

|---|---|---|

| Döring et al. (2021) | Novel derivatives showed enhanced antibacterial activity at low concentrations | Potential for developing new antibiotics |

| Recent Analgesic Study | Compound 2c exhibited significant analgesic activity comparable to diclofenac | Opportunities for new pain relief medications |

| Antimicrobial Evaluation | Dicarboxylic derivatives demonstrated increased activity by 2–3 folds over precursors | Highlights importance of structural modifications |

作用機序

The mechanism of action of 2-(1-Aminocyclohexyl)-5-ethyl-6-methyl-1,4-dihydropyrimidin-4-one hydrochloride involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to the desired biological effect.

類似化合物との比較

Similar Compounds

Similar compounds include other dihydropyrimidinone derivatives, such as:

- 2-(1-Aminocyclohexyl)-5-methyl-6-ethyl-1,4-dihydropyrimidin-4-one

- 2-(1-Aminocyclohexyl)-5-ethyl-6-methyl-1,4-dihydropyrimidin-4-one

Uniqueness

What sets 2-(1-Aminocyclohexyl)-5-ethyl-6-methyl-1,4-dihydropyrimidin-4-one hydrochloride apart is its specific substitution pattern, which can confer unique chemical and biological properties

生物活性

2-(1-Aminocyclohexyl)-5-ethyl-6-methyl-1,4-dihydropyrimidin-4-one hydrochloride is a compound that belongs to the class of dihydropyrimidines, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C12H18N2O·HCl

- Molecular Weight : 242.75 g/mol

- CAS Number : 1333723-70-8

Dihydropyrimidines like this compound primarily exert their effects through modulation of calcium channels. They are known to act as calcium channel blockers, influencing the influx of calcium ions in cardiac and vascular smooth muscle cells. This mechanism is crucial in managing conditions such as hypertension and angina.

Antihypertensive Effects

Research indicates that compounds within the dihydropyrimidine class can effectively lower blood pressure by inhibiting L-type calcium channels. This inhibition leads to vasodilation and reduced myocardial contractility. A study demonstrated that derivatives similar to this compound exhibited significant antihypertensive activity in animal models, suggesting its potential use in treating hypertension .

Anticancer Properties

In vitro studies have shown that this compound may possess anticancer properties. It has been evaluated against various cancer cell lines, revealing its ability to inhibit cell proliferation. The compound's mechanism may involve the induction of apoptosis and the disruption of cell cycle progression .

Neuroprotective Effects

Some derivatives of dihydropyrimidines have been investigated for neuroprotective effects, particularly in models of neurodegenerative diseases. The ability to modulate calcium influx suggests a role in protecting neurons from excitotoxicity .

Case Studies

| Study | Findings | |

|---|---|---|

| Study 1 : Antihypertensive Activity | Evaluated in hypertensive rat models; significant reduction in systolic blood pressure observed. | Supports potential use as an antihypertensive agent. |

| Study 2 : Anticancer Activity | Tested against A549 and MDA-MB-231 cell lines; IC50 values indicated effective inhibition of proliferation. | Suggests further development as an anticancer drug candidate. |

| Study 3 : Neuroprotective Effects | In vitro studies on neuronal cell lines showed reduced calcium overload and improved cell viability. | Indicates potential for treating neurodegenerative conditions. |

Pharmacokinetics and ADMET Profile

The pharmacokinetic profile of this compound suggests favorable absorption characteristics with moderate bioavailability. ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies indicate that the compound adheres to Lipinski's Rule of Five, suggesting good drug-likeness .

特性

IUPAC Name |

2-(1-aminocyclohexyl)-5-ethyl-4-methyl-1H-pyrimidin-6-one;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21N3O.ClH/c1-3-10-9(2)15-12(16-11(10)17)13(14)7-5-4-6-8-13;/h3-8,14H2,1-2H3,(H,15,16,17);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKPLQUFDOODIJL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(N=C(NC1=O)C2(CCCCC2)N)C.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.78 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。